molecular formula C11H7F3N2O2 B11630001 (5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione

(5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11630001
M. Wt: 256.18 g/mol
InChI Key: MILYCRZXXXKJFB-VMPITWQZSA-N
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Description

(5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione core. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

(5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione: Unique due to the presence of the trifluoromethyl group.

    (5E)-5-{[3-(Chloromethyl)phenyl]methylidene}imidazolidine-2,4-dione: Similar structure but with a chloromethyl group instead of trifluoromethyl.

    (5E)-5-{[3-(Bromomethyl)phenyl]methylidene}imidazolidine-2,4-dione: Contains a bromomethyl group, leading to different chemical properties.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(18)15-8/h1-5H,(H2,15,16,17,18)/b8-5+

InChI Key

MILYCRZXXXKJFB-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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